tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl and a molecular weight of 276.81 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways involved can vary, but typically include binding to active sites on proteins, altering their function and leading to downstream effects .
Comparison with Similar Compounds
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride can be compared with similar compounds such as:
- tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate
- tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
- tert-Butyl 3-(propylamino)piperidine-1-carboxylate
These compounds share a similar piperidine core structure but differ in the substituents attached to the nitrogen atom. The unique cyclopropylamino group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10;/h10-11,14H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTULPFTWNDKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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